

Measuring the Effect of MC3138 on GOT1 Deacetylation: Application Notes and Protocols

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Compound of Interest

Compound Name: MC3138

Cat. No.: B15583842

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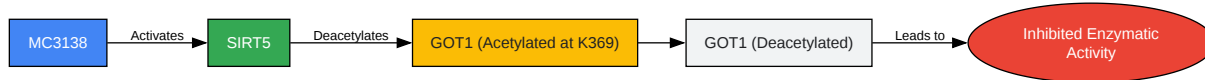
For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-Oxaloacetate Transaminase 1 (GOT1), a key enzyme in amino acid metabolism, has been identified as a critical component in the metabolic reprogramming of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC).[1] The enzymatic activity of GOT1 is regulated by post-translational modifications, including lysine acetylation. The deacetylation of GOT1 is mediated by Sirtuin 5 (SIRT5), an NAD⁺-dependent protein deacetylase.[2][3][4] **MC3138** is a selective small-molecule activator of SIRT5.[5][6][7] By activating SIRT5, **MC3138** leads to the deacetylation of target proteins, including GOT1, thereby modulating their function.[5][7] These application notes provide detailed protocols to investigate and quantify the effect of **MC3138** on the deacetylation status and enzymatic activity of GOT1.

Signaling Pathway

The activation of SIRT5 by **MC3138** initiates a signaling cascade that results in the deacetylation of GOT1. Specifically, SIRT5 targets and removes the acetyl group from lysine 369 (K369) of GOT1.[3][4] This deacetylation event leads to an inhibition of GOT1's enzymatic activity.[2][5]



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Caption: MC3138 activates SIRT5, leading to GOT1 deacetylation and subsequent inhibition of its enzymatic activity.

Data Presentation

The following tables summarize the quantitative effects of **MC3138** on SIRT5 deacetylase activity and the resulting impact on GOT1.

Table 1: Dose-Dependent Activation of SIRT5 Deacetylase Activity by **MC3138**

MC3138 Concentration (µM)	Fold Increase in SIRT5 Activity
10	1.5
50	3.0
200	4.0
Data sourced from Probechem Biochemicals.[7]	

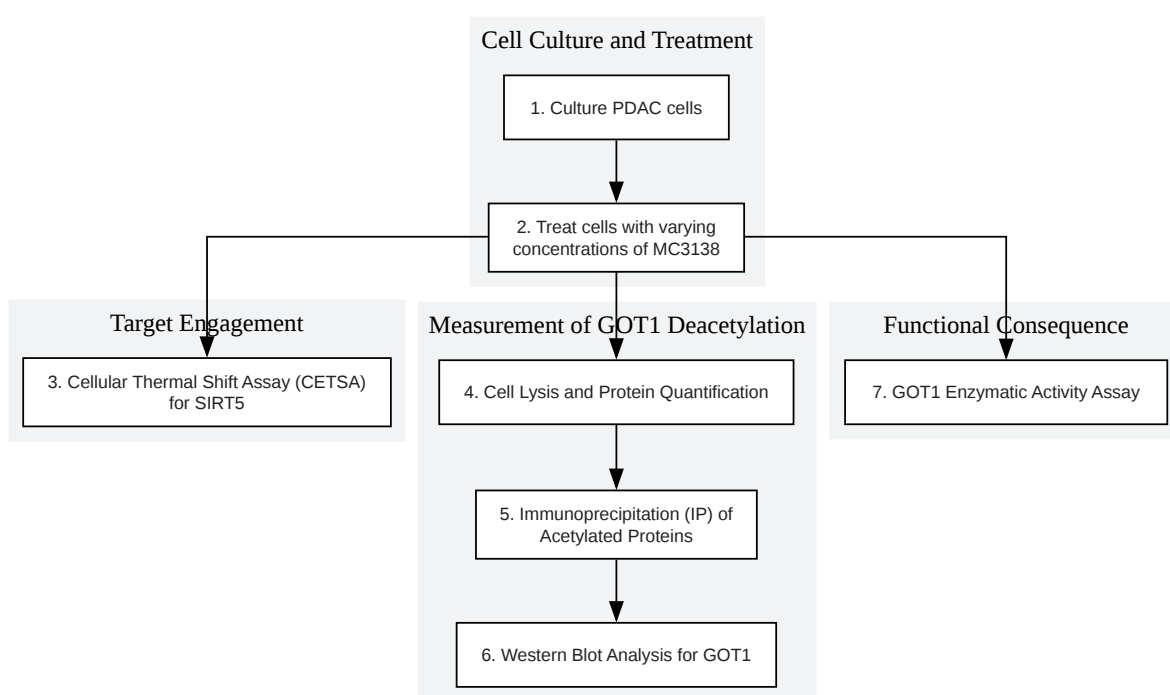
Table 2: Effect of **MC3138** on GOT1 Acetylation and Activity in PDAC Cells

Treatment	Observation
MC3138 (10 µM, 24 h)	Decreased lysine acetylation of GOT1 protein.
MC3138 (10 µM, 24 h)	Inhibition of GOT1 enzymatic activity.
Data sourced from MedchemExpress.[5]	

Experimental Protocols

To validate and quantify the effect of **MC3138** on GOT1 deacetylation, a series of experiments can be performed. The following protocols provide a detailed methodology for these key experiments.

Experimental Workflow



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Caption: A comprehensive workflow for measuring the effect of **MC3138** on GOT1 deacetylation.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for SIRT5 Target Engagement

This protocol is adapted from established CETSA methodologies and is designed to confirm the direct interaction of **MC3138** with its target, SIRT5, in a cellular context.[\[2\]](#)

Materials:

- PDAC cell line (e.g., PANC-1)
- Complete cell culture medium
- **MC3138** (in DMSO)
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody: anti-SIRT5
- HRP-conjugated secondary antibody
- ECL detection reagent

Procedure:

- Cell Culture and Treatment:
 - Seed PDAC cells and grow to 80-90% confluency.
 - Treat cells with the desired concentration of **MC3138** or DMSO for 1 hour at 37°C.

- Heat Challenge:
 - Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments).
 - Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
 - Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.
 - Determine the protein concentration of each sample using a BCA assay.
- Western Blot Analysis:
 - Normalize all samples to the same protein concentration.
 - Prepare samples with Laemmli buffer and boil for 5 minutes.
 - Perform SDS-PAGE and transfer proteins to a PVDF membrane.
 - Block the membrane and incubate with the anti-SIRT5 primary antibody overnight at 4°C.
 - Wash and incubate with the HRP-conjugated secondary antibody.
 - Detect the signal using an ECL reagent.
- Data Analysis:
 - Quantify the band intensities for SIRT5 at each temperature.
 - Normalize the intensities to the lowest temperature point.

- Plot the normalized intensity versus temperature to generate melting curves for both **MC3138**-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of **MC3138** indicates target engagement.

Protocol 2: Immunoprecipitation (IP) and Western Blot for GOT1 Acetylation

This protocol details the enrichment of acetylated proteins followed by the specific detection of GOT1 to measure changes in its acetylation status.

Materials:

- Cell lysates from Protocol 1 (pre-heat challenge)
- Anti-acetyl-lysine antibody conjugated to beads (or a separate anti-acetyl-lysine antibody and Protein A/G beads)
- IP Lysis/Wash Buffer
- Elution Buffer
- Primary antibodies: anti-GOT1, anti-actin (loading control)
- HRP-conjugated secondary antibody
- Other materials for Western Blotting as in Protocol 1

Procedure:

- Immunoprecipitation of Acetylated Proteins:
 - Normalize the protein concentration of lysates from cells treated with **MC3138** or vehicle.
 - Incubate 1-2 mg of total protein with anti-acetyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation.[\[8\]](#)
 - Wash the beads several times with IP Lysis/Wash Buffer to remove non-specific binding.

- Elute the bound acetylated proteins using an appropriate elution buffer.
- Western Blot Analysis of GOT1:
 - Prepare the eluted samples and an input control (a small fraction of the initial lysate) with Laemmli buffer.
 - Perform SDS-PAGE and transfer as described previously.
 - Incubate the membrane with the anti-GOT1 primary antibody.
 - After signal detection for GOT1, the membrane can be stripped and re-probed with an anti-actin antibody to ensure equal loading of the input samples.
- Data Analysis:
 - Quantify the band intensity of immunoprecipitated GOT1 for each treatment condition.
 - Normalize the acetylated GOT1 signal to the total GOT1 in the input lysate to account for any changes in total protein expression.
 - Compare the levels of acetylated GOT1 in **MC3138**-treated samples to the vehicle control to determine the extent of deacetylation.

Protocol 3: GOT1 Enzymatic Activity Assay

This protocol measures the functional consequence of GOT1 deacetylation by assessing its enzymatic activity. This assay couples the GOT1 reaction to the activity of malate dehydrogenase (MDH), which consumes NADH.^{[3][4]}

Materials:

- Cell lysates from **MC3138** and vehicle-treated cells
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
- L-Aspartate
- α -Ketoglutarate

- NADH
- Malate Dehydrogenase (MDH)
- 96-well UV-transparent plate
- Plate reader capable of measuring absorbance at 340 nm

Procedure:

- Reaction Mixture Preparation:
 - Prepare a reaction mixture containing L-aspartate, α -ketoglutarate, NADH, and MDH in the assay buffer.
- Enzyme Activity Measurement:
 - Add a standardized amount of cell lysate to each well of the 96-well plate.
 - Initiate the reaction by adding the reaction mixture.
 - Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
- Data Analysis:
 - Calculate the rate of NADH oxidation by determining the change in absorbance at 340 nm over time.
 - The rate of decrease in absorbance is proportional to the GOT1 activity.
 - Compare the GOT1 activity in lysates from **MC3138**-treated cells to that of vehicle-treated cells.

Conclusion

The protocols outlined in these application notes provide a robust framework for researchers to measure the effect of the SIRT5 activator, **MC3138**, on the deacetylation and enzymatic activity

of GOT1. By confirming target engagement with CETSA, quantifying changes in acetylation via immunoprecipitation and Western blotting, and assessing the functional consequences with an enzyme activity assay, a comprehensive understanding of the molecular mechanism of **MC3138**'s effect on GOT1 can be achieved. These methods are essential for the preclinical evaluation of SIRT5 activators as potential therapeutic agents.

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